Cas no 803633-59-2 (Carbamic acid,(4-amino-1-piperazinyl)-, ethyl ester (9CI))
Carbamic acid,(4-amino-1-piperazinyl)-, ethyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,(4-amino-1-piperazinyl)-, ethyl ester (9CI)
- Ethyl (4-aminopiperazin-1-yl)carbamate
- Ethyl(4-aminopiperazin-1-yl)carbamate
- 803633-59-2
- ethyl N-(4-aminopiperazin-1-yl)carbamate
- N-(4-AMINOPIPERAZIN-1-YL)ETHOXYFORMAMIDE
-
- Inchi: 1S/C7H16N4O2/c1-2-13-7(12)9-11-5-3-10(8)4-6-11/h2-6,8H2,1H3,(H,9,12)
- InChI Key: FGDVLBBIMCCHHA-UHFFFAOYSA-N
- SMILES: O(CC)C(NN1CCN(CC1)N)=O
Computed Properties
- Exact Mass: 188.12732577g/mol
- Monoisotopic Mass: 188.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 70.8Ų
Carbamic acid,(4-amino-1-piperazinyl)-, ethyl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139001748-1g |
Ethyl (4-aminopiperazin-1-yl)carbamate |
803633-59-2 | 95% | 1g |
$686.07 | 2023-09-01 | |
| Chemenu | CM169644-1g |
ethyl (4-aminopiperazin-1-yl)carbamate |
803633-59-2 | 95% | 1g |
$805 | 2021-08-05 | |
| Chemenu | CM169644-1g |
ethyl (4-aminopiperazin-1-yl)carbamate |
803633-59-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11054388-1g |
Ethyl (4-aminopiperazin-1-yl)carbamate |
803633-59-2 | 95+% | 1g |
$853 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742949-1g |
Ethyl (4-aminopiperazin-1-yl)carbamate |
803633-59-2 | 98% | 1g |
¥6306.00 | 2024-07-28 |
Carbamic acid,(4-amino-1-piperazinyl)-, ethyl ester (9CI) Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Carbamic acid,(4-amino-1-piperazinyl)-, ethyl ester (9CI)
Carbamic Acid, (4-Amino-1-Piperazinyl), Ethyl Ester (CAS No. 803633-59-2)
Carbamic acid, also known as aminomethanoic acid, is a fundamental compound in organic chemistry, playing a significant role in various chemical reactions and syntheses. The compound (4-amino-1-piperazinyl) adds an interesting dimension to the structure, introducing a piperazine ring with an amino group at the 4-position. This modification enhances the compound's potential for interaction in biological systems and chemical processes. The ethyl ester group further modifies the compound's properties, making it more versatile for different applications.
The CAS number 803633-59-2 uniquely identifies this compound in chemical databases, ensuring accurate referencing and tracking of its properties and uses. Recent studies have highlighted the importance of such compounds in drug design, particularly in the development of bioactive molecules with potential therapeutic applications.
Carbamic acid derivatives have been extensively studied for their role in peptide synthesis and as building blocks in organic chemistry. The presence of the piperazine ring introduces unique electronic and steric properties, making it a valuable component in the construction of complex molecules. Piperazine is known for its ability to form hydrogen bonds, which is crucial in many biochemical interactions.
The ethyl ester group enhances the compound's solubility in organic solvents, facilitating its use in various chemical reactions. This property is particularly advantageous in large-scale syntheses where solubility is a critical factor. Recent advancements in green chemistry have also explored the use of such esters as intermediates in more sustainable chemical processes.
In terms of applications, (4-amino-1-piperazinyl) carbamic acid ethyl ester has shown promise in the pharmaceutical industry as a precursor to bioactive compounds. Its ability to act as a nucleophile makes it valuable in substitution reactions, leading to the formation of diverse products with potential medicinal properties.
Recent research has focused on optimizing the synthesis of this compound to improve yield and reduce environmental impact. Innovations such as catalytic asymmetric synthesis and microwave-assisted reactions have been employed to enhance reaction efficiency and selectivity.
The compound's role in drug delivery systems is another area gaining attention. Its ability to form stable complexes with various drugs has led to its exploration as a carrier molecule, improving drug stability and bioavailability.
In conclusion, Carbamic acid, specifically its derivative with the (4-amino-1-piperazinyl) group and ethyl ester functionality (CAS No. 803633-59-2), continues to be a subject of intense research due to its versatility and potential applications across multiple fields.
803633-59-2 (Carbamic acid,(4-amino-1-piperazinyl)-, ethyl ester (9CI)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)